molecular formula C20H20OSi B11947333 1-(Triphenylsilyl)ethanol

1-(Triphenylsilyl)ethanol

Cat. No.: B11947333
M. Wt: 304.5 g/mol
InChI Key: HHEWUJNOBUFVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Triphenylsilyl)ethanol is an organosilicon compound with the molecular formula C20H20OSi. It is characterized by a silicon atom bonded to a hydroxyl group and three phenyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .

Preparation Methods

1-(Triphenylsilyl)ethanol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of triphenylvinylsilane using a sterically hindered borane reagent such as 9-BBN (9-borabicyclo[3.3.1]nonane). This method yields the silyl alcohol in good purity . Another method involves the reaction of triphenylsilyl chloride with ethanol in the presence of a base such as imidazole .

Chemical Reactions Analysis

1-(Triphenylsilyl)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and dehydrating agents like sulfuric acid. Major products formed from these reactions include triphenylsilyl-substituted alkenes, ketones, and ethers .

Mechanism of Action

The mechanism of action of 1-(Triphenylsilyl)ethanol involves its ability to act as a protecting group. The triphenylsilyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be cleaved using fluoride ions, which induce a Peterson-elimination reaction, releasing the protected alcohol or amine .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20OSi

Molecular Weight

304.5 g/mol

IUPAC Name

1-triphenylsilylethanol

InChI

InChI=1S/C20H20OSi/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3

InChI Key

HHEWUJNOBUFVRY-UHFFFAOYSA-N

Canonical SMILES

CC(O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.